molecular formula C20H21N5O6 B11568302 (3E)-N-(3,5-dimethylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide

(3E)-N-(3,5-dimethylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide

Cat. No.: B11568302
M. Wt: 427.4 g/mol
InChI Key: UJQYWBUZVUERFH-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dimethylphenylamine with 2,4-dinitrophenylacetic acid to form an intermediate, which is then reacted with butanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity. It is also employed in the development of new synthetic methodologies and catalysts.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and receptors, making it useful in studying enzyme kinetics and receptor-ligand interactions.

Medicine

In medicine, (3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE is explored for its potential therapeutic applications. It is studied for its anti-inflammatory, antimicrobial, and anticancer properties, with ongoing research aimed at understanding its mechanism of action and optimizing its efficacy.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE shares similarities with other aromatic amides and nitro compounds, such as:
    • N-(3,5-Dimethylphenyl)-2-nitrobenzamide
    • N-(3,5-Dimethylphenyl)-4-nitrobenzamide
    • N-(3,5-Dimethylphenyl)-3-nitrobenzamide

Uniqueness

The uniqueness of (3E)-N-(3,5-DIMETHYLPHENYL)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDE lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21N5O6

Molecular Weight

427.4 g/mol

IUPAC Name

(3E)-N-(3,5-dimethylphenyl)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C20H21N5O6/c1-12-6-13(2)8-16(7-12)21-19(26)9-14(3)22-23-20(27)10-15-4-5-17(24(28)29)11-18(15)25(30)31/h4-8,11H,9-10H2,1-3H3,(H,21,26)(H,23,27)/b22-14+

InChI Key

UJQYWBUZVUERFH-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C/C(=N/NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(=NNC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.